molecular formula C8H12 B13830709 3-Octen-1-yne, (Z)- CAS No. 42091-89-4

3-Octen-1-yne, (Z)-

Cat. No.: B13830709
CAS No.: 42091-89-4
M. Wt: 108.18 g/mol
InChI Key: FCNAWUZWKZOHKE-ALCCZGGFSA-N
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Description

(Z)-3-Octen-1-yne is an unsaturated hydrocarbon featuring both a triple bond (alkyne) at the 1-position and a (Z)-configured double bond (alkene) at the 3-position. This enyne structure (C₈H₁₂) combines the reactivity of sp-hybridized carbons (triple bond) with the stereochemical influence of the (Z)-alkene.

Properties

CAS No.

42091-89-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(Z)-oct-3-en-1-yne

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5-

InChI Key

FCNAWUZWKZOHKE-ALCCZGGFSA-N

Isomeric SMILES

CCCC/C=C\C#C

Canonical SMILES

CCCCC=CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octen-1-yne, (Z)- typically involves the coupling of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 3-Octen-1-yne, (Z)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Octen-1-yne, (Z)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Hydrogenation can reduce the alkyne and alkene groups to form alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidative cleavage.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as sodium amide (NaNH2) or organolithium reagents.

Major Products Formed:

    Epoxides and ketones: from oxidation reactions.

    Alkanes: from reduction reactions.

    Substituted alkynes: from nucleophilic substitution reactions.

Scientific Research Applications

3-Octen-1-yne, (Z)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Octen-1-yne, (Z)- depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s alkyne and alkene groups can undergo reactions that modify its structure and activity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (Z)-3-Octen-1-yne and related compounds, contextualized using evidence from analogous molecules:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Reactivity CAS Number
(Z)-3-Octen-1-yne C₈H₁₂ (inferred) 108.18 (calculated) Alkyne (1-yne), (Z)-alkene (3-octen) High reactivity at triple bond (e.g., hydrogenation, cycloadditions); steric strain due to (Z)-configuration Not available
(Z)-3-Octene C₈H₁₆ 112.21 (Z)-alkene Lower reactivity than enynes; undergoes electrophilic additions (e.g., halogenation) 20019-61-0
1-Octyne C₈H₁₄ 110.20 Terminal alkyne Acidic terminal H (pKa ~25); participates in Sonogashira couplings 629-05-0
(Z)-3-Octen-1-ol acetate C₁₀H₁₈O₂ 170.25 Ester, (Z)-alkene Higher polarity than hydrocarbons; used in pheromone synthesis 69668-83-3
(Z)-3-Nonen-1-ol C₉H₁₈O 142.24 Alcohol, (Z)-alkene Hydrogen bonding increases boiling point; common in flavor/fragrance applications 10340-23-5

Physical Properties:

  • Boiling Point : (Z)-3-Octen-1-yne is expected to have a lower boiling point (~120–130°C, estimated) compared to oxygenated derivatives like (Z)-3-Octen-1-ol acetate (BP ~200°C) due to the absence of hydrogen bonding .
  • Density : Estimated to be ~0.75–0.80 g/cm³ (similar to hydrocarbons like 1-octyne).

Notes

Data Limitations : Direct experimental data on (Z)-3-Octen-1-yne is scarce; properties are extrapolated from related alkenes, alkynes, and oxygenated analogs.

Reactivity Assumptions : The triple bond’s reactivity is inferred from studies on 1-octyne hydrogenation .

Stereochemical Considerations : The (Z)-configuration may alter reaction pathways compared to trans isomers, though specific studies are needed.

Biological Activity

3-Octen-1-yne, (Z)- is an organic compound known for its unique structure, which includes both a double bond and a triple bond, classifying it as an enyne. Its molecular formula is C8H12\text{C}_8\text{H}_{12} and it has garnered attention for its potential biological activities, particularly in relation to its role as a ligand in biochemical interactions.

  • Molecular Formula : C8H12\text{C}_8\text{H}_{12}
  • Molecular Weight : 108.18 g/mol
  • IUPAC Name : Oct-1-yn-3-ene, (Z)-
  • CAS Registry Number : 42091-89-4
  • Structure : The compound features a Z (cis) configuration of the double bond, which significantly influences its reactivity and interaction with biological targets.

Biological Activity

3-Octen-1-yne, (Z)- has been studied for its ability to interact with various enzymes and receptors, modulating biological pathways. Here are some key aspects of its biological activity:

Ligand Binding

Research indicates that 3-Octen-1-yne, (Z)- acts as a ligand that binds to specific enzymes or receptors. This interaction can influence several biochemical pathways:

  • Enzyme Modulation : The compound can alter enzyme activity, potentially affecting metabolic processes.
  • Receptor Interaction : Its binding to receptors may initiate signaling cascades that impact cellular functions.

Antimicrobial Activity

Preliminary investigations suggest that 3-Octen-1-yne may possess antimicrobial properties. In vitro studies have indicated that compounds with similar structures can inhibit the growth of various bacteria and fungi. This potential makes it a candidate for further exploration in antimicrobial applications .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of 3-Octen-1-yne typically involves coupling reactions between alkyne and alkene precursors. Various methods have been developed to optimize yield and purity.
    • Characterization techniques such as GC-MS have been employed to confirm the presence of this compound in various extracts, indicating its potential bioactivity .
  • Biological Assays :
    • In one study assessing the antioxidant capacity of plant extracts containing 3-Octen-1-yne, results indicated significant inhibition of nitric oxide production, suggesting potential anti-inflammatory effects .
    • Another investigation focused on the interaction of 3-Octen-1-yne with catalase enzymes, revealing insights into its possible effects on enzyme kinetics in different solvent systems .

Data Tables

Property Value
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
CAS Number42091-89-4
Antioxidant ActivityModerate (compared to standard antioxidants)
Antimicrobial ActivityPositive (preliminary findings)

Q & A

Q. Table 1. Comparison of Spectral Data for (Z)-3-Octen-1-yne

TechniqueKey Peaks/FeaturesReference
1H^{1}\text{H} NMRδ 5.4–5.6 (m, 2H, CH=CH), δ 2.1–2.3 (t, 2H, C≡CH)
IR2110 cm1^{-1} (C≡C), 1640 cm1^{-1} (C=C)
EI-MSm/z 108 (M+^+)

Q. Table 2. Stability of (Z)-3-Octen-1-yne in Solvents

SolventDegradation Rate (25°C, %/day)Recommended Storage
Hexane0.5−20°C, dark
DCM2.1−40°C, inert gas
THF3.8Avoid long-term

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